molecular formula C8H10N2O2S B5771739 Methyl 2-[(4-methyl-2-pyrimidinyl)thio]acetate, AldrichCPR

Methyl 2-[(4-methyl-2-pyrimidinyl)thio]acetate, AldrichCPR

Cat. No.: B5771739
M. Wt: 198.24 g/mol
InChI Key: IDVPHPDRCZRYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4-methyl-2-pyrimidinyl)thio]acetate is a sulfur-containing heterocyclic compound featuring a pyrimidine core substituted with a methyl group at the 4-position and a thioacetate ester moiety at the 2-position. The compound’s thioether linkage and ester group make it a versatile building block for medicinal chemistry, enabling applications in kinase inhibition and nucleoside analog development.

Properties

IUPAC Name

methyl 2-(4-methylpyrimidin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-6-3-4-9-8(10-6)13-5-7(11)12-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVPHPDRCZRYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of Methyl 2-[(4-methyl-2-pyrimidinyl)thio]acetate involves its interaction with various molecular targets and pathways. These interactions help reduce inflammation and provide therapeutic benefits .

Comparison with Similar Compounds

Data Tables for Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes Reference
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C12H16N2O3S2 300.39 Thietane-3-yloxy, ethyl ester Intermediate for allosteric modulators
[(4-Oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl]thio)acetic acid C12H12N2O3S2 296.37 Fused thienopyrimidine, carboxylic acid Kinase inhibition studies
Methyl 4-(4-(Trifluoromethoxy)phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate C15H11F3N3O3S 357.33 Trifluoromethoxy-aniline, methyl ester Bcr-Abl kinase inhibitor synthesis
4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine C5H5ClIN3 269.47 Chloro, iodo, amino Nucleoside analog precursor

Research Findings and Key Insights

This property is exploited in cross-coupling reactions for drug discovery .

Ester Group Stability : Methyl esters (e.g., in ) are generally more labile under basic conditions compared to ethyl or methoxyethyl esters (), impacting their suitability for prolonged in vivo applications .

Heterocyclic Core Modifications: Fused systems like thienopyrimidines () demonstrate improved binding to ATP pockets in kinases due to increased planarity, whereas saturated pyrimidines () may favor flexible binding conformations .

Regulatory Considerations : AldrichCPR compounds, including rare derivatives like those in , are often provided without analytical certification, necessitating independent validation by researchers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.